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molecular formula C15H20N2O2 B1288462 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 1169699-64-2

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No. B1288462
M. Wt: 260.33 g/mol
InChI Key: MUFUADWIRPMDDB-UHFFFAOYSA-N
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Patent
US08980903B2

Procedure details

To a solution of compound 399 (316.1 mg, 1214 μmol) in ethanol (15 mL) was added palladium hydroxide, 20 wt % pd (dry basis) on carbon, wet (300 mg, 427 μmol). After hydrogenating the reaction mixture at 50 psi for 6 days, the mixture was filtered thru a plug of celite and concentrated in vacuo to give compound 400 (287.0 mg). LCMS-ESI (POS), M/Z, M+1: Found 171.1, Calculated 171.1.
Quantity
316.1 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:19][CH2:18][C:11]2([O:16][CH2:15][C:14](=[O:17])[NH:13][CH2:12]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C>[O:16]1[C:11]2([CH2:10][CH2:9][NH:8][CH2:19][CH2:18]2)[CH2:12][NH:13][C:14](=[O:17])[CH2:15]1

Inputs

Step One
Name
Quantity
316.1 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CNC(CO2)=O)CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
palladium hydroxide, 20 wt % pd (dry basis) on carbon, wet (300 mg, 427 μmol)
CUSTOM
Type
CUSTOM
Details
for 6 days
Duration
6 d
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CC(NCC12CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 287 mg
YIELD: CALCULATEDPERCENTYIELD 138.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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